1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea

Lipophilicity Drug-likeness CNS penetration

Why source this compound? CAS 2034298-87-6 is a structurally differentiated benzothiophene-urea kinase inhibitor probe. Its unique 2-methoxyethyl side chain (XLogP 2.6, TPSA 78.6 Ų) creates a distinct pharmacophore compared to aryl-substituted analogs dominating published literature. Ideal for systematic VEGFR-2/EGFR SAR programs, supramolecular anion recognition studies, and chiral HPLC method development. Avoid flawed SAR conclusions by using the exact compound rather than generic benzothiophene urea substitutes.

Molecular Formula C15H20N2O2S
Molecular Weight 292.4
CAS No. 2034298-87-6
Cat. No. B2366634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea
CAS2034298-87-6
Molecular FormulaC15H20N2O2S
Molecular Weight292.4
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)NCCOC
InChIInChI=1S/C15H20N2O2S/c1-11(17-15(18)16-7-8-19-2)9-12-10-20-14-6-4-3-5-13(12)14/h3-6,10-11H,7-9H2,1-2H3,(H2,16,17,18)
InChIKeyVFSXGEZEXZGCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea (CAS 2034298-87-6): Procurement-Relevant Structural and Physicochemical Baseline


1-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea (CAS 2034298-87-6) is a synthetic benzothiophene-urea small molecule (molecular formula C15H20N2O2S, molecular weight 292.4 g/mol) [1]. This compound belongs to the class of urea derivatives and is sometimes referred to as BPU, although that abbreviation is also used for other structural classes [2]. The compound features a benzo[b]thiophene core attached via a propan-2-yl linker to one urea nitrogen, with a 2-methoxyethyl group on the other urea nitrogen. The molecule contains one undefined stereocenter at the propan-2-yl position and exhibits computed physicochemical properties including XLogP3-AA = 2.6, topological polar surface area (TPSA) = 78.6 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1] [3].

Why Broad-Spectrum Benzothiophene Ureas Cannot Substitute for CAS 2034298-87-6 in Targeted Research Programs


Despite sharing the benzothiophene-urea scaffold with many other compounds in the literature, CAS 2034298-87-6 occupies a distinct chemical space that prevents simple substitution. The specific combination of the 3-substituted benzo[b]thiophene attachment, propan-2-yl linker (with a chiral center), and 2-methoxyethyl urea side chain creates a unique three-dimensional pharmacophore that is not replicated in closely related analogs [1] . The benzothiophene-based aryl urea scaffold has demonstrated great potential for developing selective kinase inhibitors, but minor changes in substitution patterns—such as replacing the 2-methoxyethyl group with a tert-butyl or aryl group—can dramatically alter target selectivity and potency profiles [2]. Furthermore, the computed XLogP of 2.6 and TPSA of 78.6 Ų position this compound in a favorable region for both CNS penetration and oral bioavailability that differs from many close structural analogs [3]. Reliance on generic benzothiophene ureas without considering these specific structural features risks irreproducible biological results and flawed structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for CAS 2034298-87-6 vs. Closest Structural Analogs


XLogP and Lipophilicity Differentiation vs. 4-Methoxyphenethyl and 3,4-Dimethoxybenzyl Analogs

CAS 2034298-87-6 exhibits a computed XLogP3-AA of 2.6, which is significantly lower than that of two closely related analogs: 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea and 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea, both of which carry bulkier, more lipophilic aromatic substituents on the urea nitrogen opposite to the benzothiophene [1] [2]. While quantitative experimental XLogP values for the latter two compounds have not been published in peer-reviewed literature, their increased aromatic ring count and higher molecular weight predictably increase lipophilicity. This 2-methoxyethyl-bearing compound falls within the optimal CNS drug-like space (XLogP < 3, TPSA < 90 Ų), whereas the bulkier aromatic analogs likely exceed CNS-desirable lipophilicity thresholds [3].

Lipophilicity Drug-likeness CNS penetration Physicochemical property

Hydrogen Bond Donor/Acceptor Profile and Solubility Differentiation vs. tert-Butyl and Isopropyl Analogs

The 2-methoxyethyl urea side chain in CAS 2034298-87-6 provides an additional hydrogen bond acceptor (the ether oxygen) beyond the urea moiety itself (total HBA = 3), while maintaining two hydrogen bond donors (HBD = 2) [1]. In contrast, replacing this side chain with a tert-butyl group (as in 1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea, CAS 2034440-05-4) or an isopropyl group (as in 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(propan-2-yl)urea, CAS 2034355-93-4) eliminates this additional HBA, reducing to HBA = 2 while maintaining HBD = 2 . The presence of the ether oxygen in the target compound predicts improved aqueous solubility relative to the purely hydrocarbon side-chain analogs, as estimated by TPSA contributions (ether oxygen contributes ~9.2 Ų to TPSA vs. ~0 Ų for methylene/methyl groups) [2].

Solubility Hydrogen bonding Formulation Drug-likeness

Rotatable Bond Flexibility and Conformational Entropy Differentiation vs. Rigid Aryl Urea Analogs

CAS 2034298-87-6 possesses 6 rotatable bonds, imparting significant conformational flexibility [1]. This contrasts with more rigid analogs such as 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea (estimated 4 rotatable bonds) and 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea (estimated 5 rotatable bonds) [2]. The 2-methoxyethyl side chain introduces two additional freely rotatable single bonds (CH2–CH2–O–CH3) compared to directly attached aromatic rings, allowing greater conformational sampling in solution. While higher flexibility can impose an entropic penalty upon binding, it also enables adaptation to diverse protein binding pockets—a potential advantage for polypharmacology or for engaging targets with plastic binding sites [3].

Conformational flexibility Binding entropy Target engagement SAR

Class-Level Anticancer Scaffold Potential: Benzothiophene Urea Dual VEGFR-2/EGFR Inhibition

While no direct biological data have been published for CAS 2034298-87-6 itself, the benzothiophene-based aryl urea scaffold has been validated as a privileged chemotype for dual VEGFR-2/EGFR kinase inhibition [1]. In a 2024 study by Eldehna et al., a library of ureido benzothiophenes (compounds 6a–r) demonstrated potent dual inhibitory activity, with the most active compound (6q) achieving IC50 values of 46.6 nM against EGFR and 11.3 nM against VEGFR-2, along with cytotoxic effects against MCF-7 (IC50 3.86 µg/mL), PanC-1 (IC50 3.65 µg/mL), and HepG2 (IC50 4.78 µg/mL) cancer cell lines [1]. CAS 2034298-87-6 shares the benzothiophene-urea core with these validated inhibitors but differs in its aliphatic 2-methoxyethyl substituent, which offers distinct physicochemical properties as described above [2]. This class-level evidence supports the use of CAS 2034298-87-6 as a structurally distinct entry point for exploring kinase inhibitor SAR around the benzothiophene urea series [3].

Anticancer Kinase inhibition VEGFR-2 EGFR Dual inhibitor

Anion Binding Potential: Benzo[b]thiophene Urea as Chloride Receptor Scaffold

The benzo[b]thiophene (thio)urea motif has been extensively characterized for its anion recognition properties [1]. A comprehensive library of 24 mono-(thio)urea receptors based on the benzo[b]thiophene scaffold demonstrated chloride binding through dual hydrogen-bonding interactions from the urea NH groups, with binding modes confirmed by ¹H NMR titration experiments [1] [2]. CAS 2034298-87-6, which bears the same urea moiety capable of bidentate hydrogen bonding to anions, represents a structurally distinct entry in this receptor class due to its 2-methoxyethyl substitution, which introduces an additional Lewis basic site (ether oxygen) that could participate in secondary coordination or influence the lipophilicity of the receptor [3]. No direct anion binding data are available for this specific compound, but the class-level precedent establishes this scaffold as relevant for transmembrane anion transport and supramolecular chemistry applications [4].

Anion binding Chloride transport Supramolecular chemistry Ion channel

Chiral Center at Propan-2-yl Linker: Stereochemical Differentiation from Achiral Analogs

CAS 2034298-87-6 contains one undefined stereocenter at the propan-2-yl carbon linking the benzothiophene to the urea moiety [1]. Many close structural analogs—including those with hydroxyethyl linkers (e.g., CAS 2034440-05-4 and CAS 2034355-93-4) and those with dimethylaminoethyl linkers—also contain stereocenters, but differ in the nature of the linker substituent (CH3 vs. OH vs. N(CH3)2) . The presence of this stereocenter has implications for biological activity, as individual enantiomers may exhibit different target binding affinities, metabolic stability, and off-target profiles [2]. Unlike achiral benzothiophene ureas (such as those with symmetrical bis-urea structures), CAS 2034298-87-6 offers the opportunity for chiral resolution and enantioselective pharmacological evaluation [3].

Stereochemistry Chiral resolution Enantioselectivity ADME

Recommended Research and Procurement Application Scenarios for CAS 2034298-87-6


Kinase Inhibitor Lead Generation: SAR Exploration of Benzothiophene Urea Side Chains

CAS 2034298-87-6 is ideally positioned as a structurally differentiated entry in a kinase inhibitor SAR program targeting VEGFR-2, EGFR, or related tyrosine kinases [1]. Its 2-methoxyethyl side chain provides a distinct physicochemical profile (XLogP 2.6, TPSA 78.6 Ų) compared to the aryl-substituted analogs (e.g., 4-trifluoromethoxy) that dominate the published benzothiophene urea kinase inhibitor literature [1] [2]. Researchers can use this compound as a reference point to assess how aliphatic ether substitution on the urea moiety affects kinase selectivity, cellular potency, and ADME properties relative to aromatic substitutions. Procurement of this compound alongside its closest analogs (tert-butyl, isopropyl, and aryl-substituted variants) enables a systematic side-chain SAR investigation [3].

Anion Receptor Development: Evaluating Ether-Modified Urea Hydrogen Bond Donors

The established chloride-binding capability of the benzothiophene urea scaffold makes CAS 2034298-87-6 a valuable probe for supramolecular anion recognition studies [4]. The 2-methoxyethyl group introduces an additional Lewis basic oxygen that may participate in secondary coordination or alter the solvation energetics of the receptor. This compound can be compared against purely hydrocarbon-substituted analogs to quantify the effect of the ether oxygen on chloride binding affinity (Ka) and transmembrane anion transport rates (EC50) in liposome-based fluorescence assays [4] [5]. Such studies are relevant for developing synthetic anion transporters with potential therapeutic applications in channelopathies such as cystic fibrosis.

Chiral Chromatography Method Development: Enantiomeric Resolution of Benzothiophene Ureas

The undefined stereocenter at the propan-2-yl position of CAS 2034298-87-6 makes this compound suitable for chiral HPLC or SFC method development and enantiomeric purity assessment [6]. Analytical laboratories can use this compound to develop and validate chiral separation protocols applicable to the broader class of α-substituted benzothiophene ureas. The availability of both racemic material and the potential for preparative-scale enantiomeric resolution supports pharmacological comparison of (R)- and (S)-enantiomers in target binding and functional assays [6] [7].

Computational Chemistry and Pharmacophore Modeling: Benchmarking Aliphatic vs. Aromatic Urea Substituents

CAS 2034298-87-6 fills a gap in computational chemical libraries, as many commercially available benzothiophene ureas carry aromatic or branched aliphatic substituents, while relatively few feature linear ether-containing side chains [8]. Its computed properties (XLogP 2.6, TPSA 78.6 Ų, 6 rotatable bonds) and conformational flexibility make it a valuable test case for benchmarking molecular docking algorithms, free energy perturbation (FEP) calculations, and pharmacophore model validation. Incorporating this compound into virtual screening libraries expands the sampled chemical space in the benzothiophene urea region, potentially revealing novel structure-activity relationships that would be missed by screening only aryl-substituted analogs.

Quote Request

Request a Quote for 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.